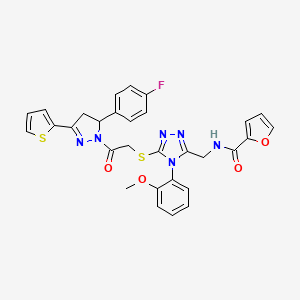

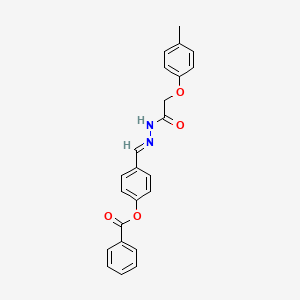

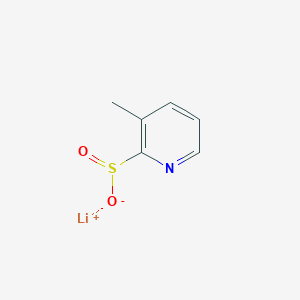

![molecular formula C16H13ClN2OS2 B2482922 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895489-08-4](/img/structure/B2482922.png)

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiazole derivatives often involves electrophilic building blocks like 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, serving as precursors for ring-annulated thiazolo[3,2-a]pyrimidinone products. These processes typically yield products through the elimination of by-products like aniline or 2-aminobenzothiazole, confirming the structural integrity of the products through analytical and spectral studies, including X-ray crystallography (Janardhan et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals that they can crystallize with distinct molecular geometries. For example, 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide crystallizes with two independent molecules in the asymmetric unit, showcasing specific orientations and interactions like hydrogen bonds forming structured chains in the crystal (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives can lead to the formation of compounds with significant antibacterial activity, as seen in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives. These compounds are synthesized through a series of reactions starting from 2-aminobenzothiazole, demonstrating a broad spectrum of antibacterial activity against tested microorganisms (Bhoi et al., 2015).

Physical Properties Analysis

The physical properties of thiazole derivatives can be characterized through crystallography and spectroscopy. The crystal and molecular structures of related compounds, such as N-(5-chloro-2-hydroxy-phenyl)-acetamide, have been detailed, revealing their supramolecular architectures involving various hydrogen bonds and non-covalent associations, contributing to their stability and interactions (Chi et al., 2018).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including their reactivity and interaction with other compounds, can be inferred from studies on similar molecules. For instance, synthesis routes that lead to compounds with anticancer activity, such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, highlight the potential chemical interactions and therapeutic applications of these derivatives (Evren et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

Benzothiazole derivatives, including compounds similar to N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, have been synthesized and evaluated for their antitumor activity. For instance, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and screened them for potential antitumor activity against various human tumor cell lines. This study highlights the importance of benzothiazole derivatives in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Synthetic Routes and Characterization

Janardhan et al. (2014) explored the synthetic utility of N-aryl-2-chloroacetamides as electrophilic building blocks for creating thiazolo[3,2-a]pyrimidinone products. This study demonstrates a method for synthesizing complex molecules from simpler acetamide derivatives, potentially relevant for the synthesis of compounds like N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Antimicrobial Activity

The synthesis and characterization of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including compounds structurally related to the target compound, have shown potential antimicrobial activity. Azeez and Abdullah (2019) demonstrated that such compounds could be effective against both Gram-positive and Gram-negative bacteria, indicating the potential of benzothiazole derivatives in antimicrobial research (Azeez & Abdullah, 2019).

Anticancer Agents

Research by Evren et al. (2019) on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, closely related to the target compound, assessed their anticancer activity. These compounds were found to exhibit selectivity against certain cancer cell lines, demonstrating the therapeutic potential of thiazolyl acetamide derivatives in cancer research (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Eigenschaften

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS2/c1-10-7-11(17)8-13-15(10)19-16(22-13)18-14(20)9-21-12-5-3-2-4-6-12/h2-8H,9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSVABYXKRVLAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)CSC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

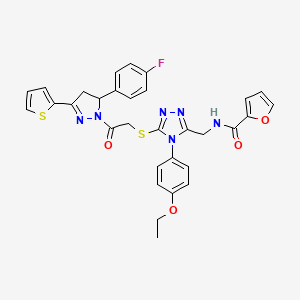

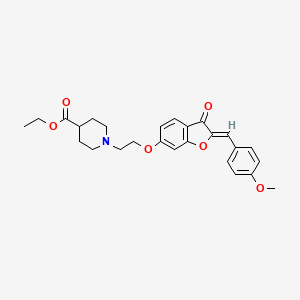

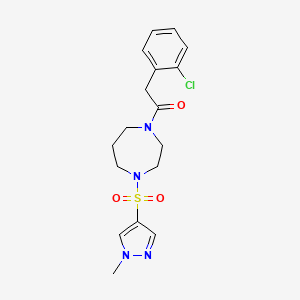

![2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2482839.png)

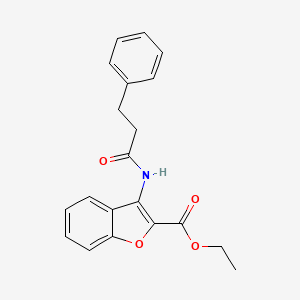

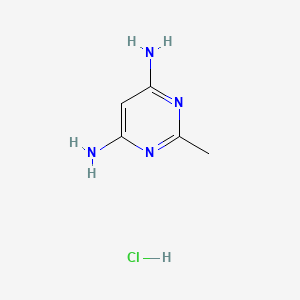

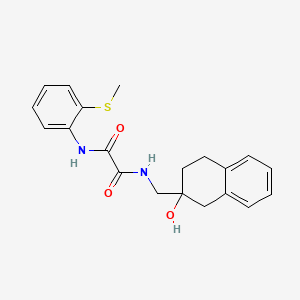

![4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2482845.png)

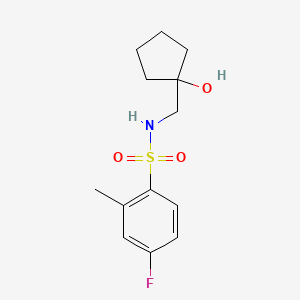

![2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2482846.png)